5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione
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Overview
Description
5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxypyridinyl moiety, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions
Formation of Imidazolidine-2,4-dione Core: This can be achieved through the reaction of urea with an appropriate diketone under acidic or basic conditions.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of Methoxypyridinyl Moiety: The methoxypyridinyl group can be attached through a nucleophilic substitution reaction, where the pyridine derivative is reacted with a suitable leaving group attached to the imidazolidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridinyl moiety, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxypyridinyl moiety can engage in hydrogen bonding or π-π interactions, while the imidazolidine core can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-3-[(2-hydroxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Tert-butyl-3-[(2-chloropyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxypyridinyl moiety in 5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-14(2,3)15(4)12(19)18(13(20)17-15)9-10-6-7-16-11(8-10)21-5/h6-8H,9H2,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXOJBHFLMPEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=NC=C2)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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